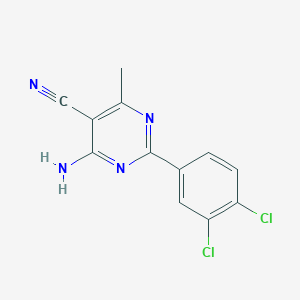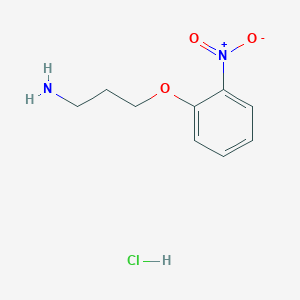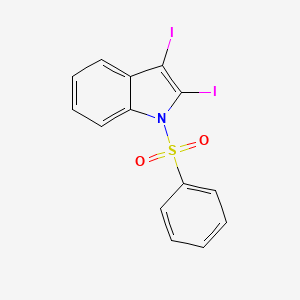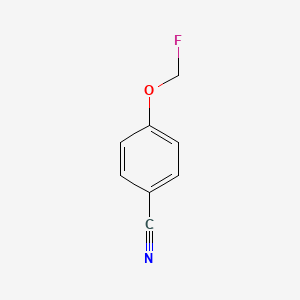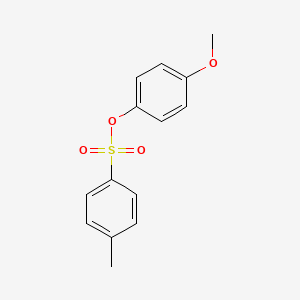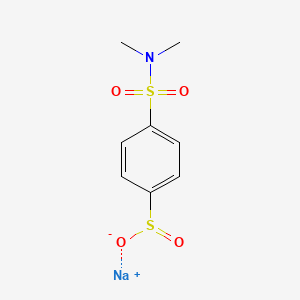
sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate is an organic compound with the molecular formula C8H11NO4S2Na. It is a sodium salt derivative of 4-(dimethylsulfamoyl)benzenesulfinic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate can be synthesized through a multi-step process involving the sulfonation of dimethylsulfamoylbenzene. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions include controlled temperatures and the presence of a solvent such as dichloromethane. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where dimethylsulfamoylbenzene is treated with sulfur trioxide gas. The reaction is carefully monitored to ensure complete sulfonation. The sulfonic acid is then neutralized with sodium hydroxide in a continuous process to yield the final product.
化学反応の分析
Types of Reactions
Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinate esters.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfinate esters.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in sulfonation reactions.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate involves its ability to act as a sulfonating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical properties. The molecular targets include various organic compounds that can undergo sulfonation. The pathways involved include nucleophilic substitution and electrophilic addition reactions.
類似化合物との比較
Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Uniqueness
Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate is unique due to the presence of the dimethylsulfamoyl group, which enhances its reactivity and makes it a versatile reagent in organic synthesis. Compared to similar compounds, it offers better solubility and stability, making it more suitable for various industrial applications.
特性
IUPAC Name |
sodium;4-(dimethylsulfamoyl)benzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S2.Na/c1-9(2)15(12,13)8-5-3-7(4-6-8)14(10)11;/h3-6H,1-2H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKFJXRLMGBSNV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NNaO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
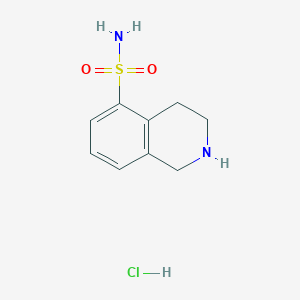

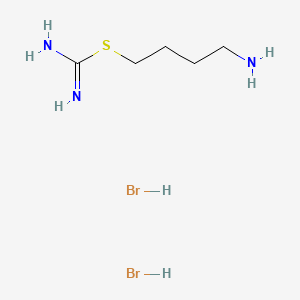

![tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate](/img/structure/B6599519.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]-](/img/structure/B6599524.png)
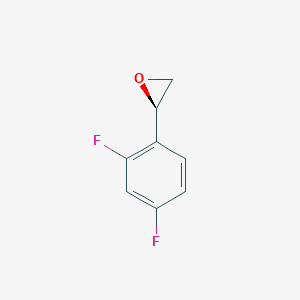
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B6599532.png)
